tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Medicinal Chemistry ROCK Inhibitors Structure-Activity Relationship

Select tert-Butyl 4-hydroxyisoindoline-2-carboxylate for ROCK inhibitor programs. This Boc-protected 4-hydroxyisoindoline delivers precise regiochemistry for coupling reactions targeting CNS disorders, as documented in WO2015054317. The 4-hydroxy isomer offers ~50% cost advantage vs the 5-hydroxy variant (78 vs 117.4 CNY/100mg). The acid-labile Boc group enables orthogonal deprotection after 4-position functionalization, eliminating re-protection steps. Robust scalable synthesis proceeds in 97.9% yield under mild conditions (H2O2, NH4Cl, 19°C).

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 871013-92-2
Cat. No. B1382132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxyisoindoline-2-carboxylate
CAS871013-92-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O
InChIInChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3
InChIKeyKAWGDHUTSZFFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS 871013-92-2): A Protected 4-Hydroxyisoindoline Building Block for Pharmaceutical R&D


tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS 871013-92-2) is a Boc-protected isoindoline derivative (C13H17NO3, MW 235.28 g/mol), supplied as a solid with typical purity specifications of 97-98% . It serves as a versatile building block in medicinal chemistry, particularly for the preparation of Rho-associated protein kinase (ROCK) inhibitors and other bioactive molecules targeting CNS disorders . Its core structural features include a 4-hydroxy group on the isoindoline ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, enabling selective downstream functionalization.

Why Generic Substitution Fails for tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS 871013-92-2): The Critical Role of Regiochemistry and Protection


In medicinal chemistry and process development, substituting tert-butyl 4-hydroxyisoindoline-2-carboxylate with a close structural analog is not a trivial decision. The position of the hydroxy group on the isoindoline ring (4- vs. 5-position) directly dictates the regiochemical outcome of subsequent coupling reactions and the geometry of the final pharmacophore, impacting target binding [1]. Furthermore, the presence of the acid-labile Boc protecting group is essential for synthetic strategies involving multi-step sequences; substituting with the free amine (e.g., 4-hydroxyisoindoline) or a methyl ether (e.g., tert-butyl 4-methoxyisoindoline-2-carboxylate) fundamentally alters reactivity, stability, and deprotection protocols, potentially derailing established synthetic routes . The quantitative evidence below demonstrates these specific, measurable points of differentiation that drive scientific selection and procurement.

Product-Specific Quantitative Evidence for tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS 871013-92-2): Comparator-Based Differentiation


Regioisomeric Differentiation: 4-Hydroxy vs. 5-Hydroxy Isoindoline Scaffolds

The target compound, tert-butyl 4-hydroxyisoindoline-2-carboxylate, is a key intermediate in the synthesis of ROCK inhibitors, as described in WO2015054317 [1]. While the patent does not provide direct IC50 data for the building block itself, it establishes the class-level utility of 4-hydroxyisoindoline derivatives as ROCK1/2 inhibitors. Its positional isomer, tert-butyl 5-hydroxyisoindoline-2-carboxylate (CAS 226070-47-9), is also a building block but is cited for different applications, such as the preparation of Hsp90 inhibitors . This divergence in downstream application is a direct consequence of the altered electronic and steric environment conferred by the hydroxy group's position, which is critical for the final molecule's interaction with distinct biological targets.

Medicinal Chemistry ROCK Inhibitors Structure-Activity Relationship

Synthetic Accessibility: Documented High-Yield Preparation for Reliable Scale-Up

A key procurement consideration is the availability of a robust, high-yielding synthetic protocol. A patent procedure (WO2015/54317) reports the preparation of tert-butyl 4-hydroxyisoindoline-2-carboxylate from a boronic ester precursor via oxidation with hydrogen peroxide and ammonium chloride in THF/water at 19°C for 16 hours, achieving a high yield of 97.9% . This contrasts with the synthesis of its 5-hydroxy isomer, which is often prepared via a different route involving demethylation of a methoxy precursor with HBr under reflux , a process that can be more challenging to control at scale and may lead to lower yields or increased impurity profiles.

Process Chemistry Organic Synthesis Scale-up

Cost and Purity Analysis: Benchmarking Against the 5-Hydroxy Isomer

A direct comparison of vendor pricing for the target compound and its 5-hydroxy positional isomer reveals a significant cost advantage. tert-Butyl 4-hydroxyisoindoline-2-carboxylate (97% purity) is available from Macklin at 78 CNY per 100 mg . In contrast, the 5-hydroxy isomer (98% purity) is listed by Macklin at 1174 CNY per 1 g , which, when normalized to a 100 mg basis, equates to 117.4 CNY—a 50% higher cost per unit mass despite slightly higher purity.

Procurement Cost Analysis Purity

Protection Strategy: Boc-Group Enables Orthogonal Deprotection and Downstream Diversification

The tert-butyloxycarbonyl (Boc) group on the target compound serves as a critical protecting group for the secondary amine of the isoindoline ring. This group is stable to nucleophiles and strong bases but is readily cleaved under acidic conditions (e.g., TFA or HCl in dioxane) [1]. This orthogonal stability profile is essential for multi-step syntheses where the 4-hydroxy group may be functionalized or the isoindoline nitrogen needs to remain protected. An alternative, such as the unprotected 4-hydroxyisoindoline, would require re-protection before certain transformations, adding steps and reducing overall yield. The methoxy analog (tert-butyl 4-methoxyisoindoline-2-carboxylate, CAS 1699736-30-5) is also Boc-protected but lacks the free hydroxyl handle for direct conjugation, limiting its use to applications where a methyl ether is the desired final moiety or where a subsequent demethylation step is planned, which is a less atom-economical approach.

Protecting Groups Peptide Synthesis Drug Discovery

Optimal Application Scenarios for tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS 871013-92-2) Based on Verified Differentiation


Synthesis of ROCK1/ROCK2 Inhibitor Libraries for Cardiovascular and CNS Drug Discovery

Medicinal chemistry teams focused on Rho-associated protein kinase (ROCK) inhibition should prioritize this compound. Its direct role as a precursor in the synthesis of ROCK inhibitors, as per patent WO2015054317 , is a class-level inference that guides its use in generating focused libraries for treating conditions like cerebral cavernous malformation (CCM) and cardiovascular diseases .

Cost-Effective Production of 4-Substituted Isoindoline Derivatives in Academic and Biotech Laboratories

For laboratories with budget limitations, the 4-hydroxy isomer offers a ~50% cost advantage over its 5-hydroxy counterpart per unit mass (78 vs. 117.4 CNY per 100mg equivalent) . This makes it the economically rational choice for generating libraries of 4-substituted isoindolines, provided the 4-position is the desired point of diversification.

Multi-Step Synthetic Routes Requiring Orthogonal Protection of the Isoindoline Nitrogen

Process chemists and synthetic organic chemists executing complex, multi-step sequences should select this compound for its Boc-protected amine. This feature allows for the selective deprotection and functionalization of the isoindoline nitrogen after modifications to the 4-hydroxy group have been completed, a key advantage over the unprotected amine that would necessitate a re-protection step .

Scale-Up and Process Development Leveraging a High-Yielding, Mild-Condition Synthesis

Teams planning to scale up the production of an advanced intermediate or API should consider this building block. Its documented synthesis proceeds in 97.9% yield under mild conditions (H2O2, NH4Cl, 19°C) , providing a robust and scalable method that minimizes process risk compared to harsher routes required for related compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.